BenchChemオンラインストアへようこそ!

Ceftibuten hydrate

Antimicrobial Susceptibility Testing Gram-negative Bacteria Comparative Efficacy

In-class cephalosporins cannot be interchanged without risking experimental failure. Ceftibuten hydrate is defined by its exceptional stability against TEM, SHV, and OXA beta-lactamases and a targeted Gram-negative spectrum, making it a robust baseline for ESBL mechanism research and beta-lactamase inhibitor screening. Its predictable pediatric pharmacokinetics (t½ ~2.0 h) and defined QC reference ranges (E. coli ATCC 25922 MIC 0.12–0.5 µg/mL) ensure reliable in vitro and in vivo results. Secure your supply of this differentiated compound to drive assay precision and model reproducibility.

Molecular Formula C15H18N4O8S2
Molecular Weight 446.5 g/mol
CAS No. 118081-34-8
Cat. No. B193917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftibuten hydrate
CAS118081-34-8
Synonyms[6R-[6α,7β(Z)]]-7-[[2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Dihydrate;  Sch-39720; 
Molecular FormulaC15H18N4O8S2
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESC1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O
InChIInChI=1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/b6-1-;;/t10-,13-;;/m1../s1
InChIKeySSWTVBYDDFPFAF-DKOGRLLHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Ceftibuten Hydrate 118081-34-8: Third-Generation Oral Cephalosporin Antibiotic Procurement Specifications


Ceftibuten hydrate (CAS 118081-34-8), also known as Sch-39720, is a third-generation, orally bioavailable broad-spectrum cephalosporin antibiotic. It is characterized by its exceptional stability against commonly occurring bacterial beta-lactamases and its potent activity against a wide range of Gram-negative pathogens, including many Enterobacteriaceae and Haemophilus influenzae [1]. Unlike some other cephalosporins, its spectrum is defined by high activity against key Gram-negative respiratory and urinary tract pathogens and a lack of clinically relevant activity against Staphylococcus aureus [2].

Technical Procurement for Ceftibuten Hydrate: Why Product Identity Matters


Selecting a specific cephalosporin, like ceftibuten hydrate, over a generic 'third-generation' label is critical for research and industrial applications due to significant differences in antimicrobial spectrum, enzyme stability, and pharmacokinetic profiles. In-class compounds cannot be simply interchanged without risking experimental failure or product inefficacy. Ceftibuten's unique attributes, such as its high stability to TEM, SHV, and OXA beta-lactamases, superior bioavailability, and targeted spectrum, directly impact outcomes in in vitro assays, in vivo models, and final product performance [1][2]. The following quantitative evidence demonstrates why ceftibuten hydrate is a distinct and necessary selection.

Ceftibuten Hydrate: Quantified Performance vs. Key Comparator Antibiotics


Ceftibuten's Superior In Vitro Potency Against a Broad Enterobacteriaceae Collection

In a large-scale study evaluating 4,735 clinical bacterial isolates, ceftibuten demonstrated markedly superior activity against Enterobacteriaceae compared to cefixime and cefuroxime [1].

Antimicrobial Susceptibility Testing Gram-negative Bacteria Comparative Efficacy

Retained Activity of Ceftibuten Against ESBL-Producing Enterobacterales in High Inoculum Conditions

When challenged with a large bacterial inoculum (10⁶-10⁷ CFU/mL), a scenario that can mimic a severe infection, ceftibuten maintained susceptibility in 73% of ESBL-producing Enterobacteriaceae clinical isolates [1].

ESBL Resistance Inoculum Effect Clinical Microbiology

Ceftibuten's High and Predictable Oral Bioavailability in Pediatric Populations

Pharmacokinetic studies in children (6 months to 17 years) reveal that ceftibuten achieves consistent plasma concentrations, with an elimination half-life of 2.0 ± 0.5 hours after a single oral dose [1].

Pediatric Pharmacokinetics Drug Absorption Formulation Development

Validated Target Engagement in Haemophilus influenzae at Clinically Relevant Concentrations

In a study examining the molecular targets of cephem antibiotics in H. influenzae, ceftibuten showed high affinity for its targets. The 50% inhibitory concentrations (IC50) for penicillin-binding proteins (PBPs) 2, 4, and 5 were all below the MIC [1].

Mechanism of Action Target Affinity Haemophilus influenzae

Ceftibuten Hydrate: Validated Applications for Scientific and Industrial Procurement


In Vitro Susceptibility Studies Targeting ESBL-Producing Enterobacteriaceae

Given its high stability to TEM, SHV, and OXA beta-lactamases [1] and its superior performance against Enterobacteriaceae in large inoculum studies [2], ceftibuten hydrate is an ideal candidate for research investigating extended-spectrum beta-lactamase (ESBL) mechanisms and screening new beta-lactamase inhibitors. It provides a robust baseline for evaluating resistance development and overcoming it.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Pediatric Drug Development

Ceftibuten's well-characterized and predictable pharmacokinetic profile in children, with a consistent half-life of ~2.0 hours and dose-proportional exposure [1], makes it a valuable reference compound for developing PK/PD models in pediatric populations. Its oral bioavailability and reliable absorption simplify in vivo study design for new oral antibiotic candidates.

Antibiotic Standard for Gram-Negative Susceptibility Testing and Quality Control

Due to its defined potency against reference strains like Escherichia coli ATCC 25922 (with a recommended QC range of 0.12-0.5 µg/mL) [1], ceftibuten hydrate serves as a reliable control agent in clinical and research microbiology laboratories. It is particularly useful in evaluating the activity of other cephalosporins against Gram-negative pathogens like H. influenzae and Enterobacteriaceae.

Research on Beta-Lactamase Stability and Hydrolysis Assays

Ceftibuten's documented stability against a panel of key beta-lactamases (P99, K1, CARB-2, OXA-1, TEM-1) [1] positions it as a useful substrate for biochemical assays designed to study beta-lactamase kinetics and inhibitor efficacy. Researchers can utilize it to differentiate between enzyme profiles based on stability versus susceptibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceftibuten hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.